PMMB-317 Demonstrates Comparable EGFR Inhibition to Afatinib in A549 Cells
In vitro EGFR inhibition assays demonstrate that PMMB-317 exhibits potent anti-EGFR activity with an IC50 of 22.7 nM, which is comparable to the clinically approved EGFR inhibitor Afatinib (IC50 = 15.4 nM) when tested under identical conditions [1].
| Evidence Dimension | EGFR inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 22.7 nM |
| Comparator Or Baseline | Afatinib (IC50 = 15.4 nM) |
| Quantified Difference | 1.47-fold higher IC50; comparable activity range |
| Conditions | In vitro EGFR inhibition assay against A549 cell line |
Why This Matters
The comparable EGFR inhibition potency positions PMMB-317 as a viable alternative for research applications where both EGFR inhibition and tubulin disruption are mechanistically required, expanding experimental design flexibility beyond single-target agents.
- [1] Sun, W. X., Han, H. W., Yang, M. K., Wen, Z. L., Wang, Y. S., Fu, J. Y., Lu, Y. T., Wang, M. Y., Bao, J. X., Lu, G. H., Qi, J. L., Wang, X. M., Lin, H. Y., & Yang, Y. H. (2019). Design, synthesis and biological evaluation of benzoylacrylic acid shikonin ester derivatives as irreversible dual inhibitors of tubulin and EGFR. Bioorganic & Medicinal Chemistry, 27(23), 115153. View Source
